REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:10]=[CH:11][N:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:3]1[C:2]([Cl:1])=[N:12][CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)OCC)C=CN1)C
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
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2 h
|
Type
|
FILTRATION
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Details
|
the reaction mixture (suspension) is filtered through a pad of Celite™ (Celite Corporation)
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
to give clear yellow oil
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel eluting with n-hexane/EtOAc (10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C(=O)OCC)C=CN=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |